6-Oxospiro[2.5]octane-1-carboxylic acid
Description
Contextualization of Oxa-Spirocyclic Carboxylic Acids in Organic Synthesis
Oxa-spirocyclic carboxylic acids are a significant subclass of spiro compounds that incorporate an oxygen atom within one of the rings. This feature can dramatically influence the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity. nih.gov In organic synthesis, these compounds are valuable building blocks and intermediates for the construction of more complex molecular architectures. The presence of the carboxylic acid moiety provides a handle for a variety of chemical transformations, including amidation and esterification, enabling the diversification of the molecular scaffold. The synthesis of oxa-spirocycles often employs strategies like iodocyclization, which has been developed into a general approach for creating a new generation of these molecules. nih.govrsc.org
Significance of the Spiro[2.5]octane Framework in Chemical Research
The spiro[2.5]octane framework, which forms the core of 6-Oxospiro[2.5]octane-1-carboxylic acid, is of particular interest in chemical research due to its rigid, three-dimensional structure. Unlike flat, aromatic systems, spirocycles present a more defined spatial arrangement of functional groups. This three-dimensionality is increasingly recognized as a desirable trait in drug discovery, as it can lead to more specific interactions with biological targets and potentially improve pharmacokinetic properties. mdpi.com The conformational restriction imposed by the spirocyclic system can also enhance the binding affinity of a molecule to its target protein.
Current Research Landscape and Underexplored Aspects of this compound
The current research landscape for oxa-spirocyclic compounds is vibrant, with a focus on developing novel synthetic methodologies and exploring their potential in medicinal chemistry. nih.gov Studies have shown that the incorporation of an oxygen atom into a spirocyclic unit can significantly improve water solubility and lower lipophilicity, which are crucial parameters for drug candidates. nih.govrsc.org However, specific research dedicated solely to this compound appears to be limited. While it is available from commercial suppliers for research purposes, detailed studies on its synthesis, reactivity, and biological activity are not extensively reported in publicly available literature. sigmaaldrich.com This suggests that the compound represents an underexplored area within spirocyclic chemistry, with significant potential for future investigation.
Interdisciplinary Relevance in Advanced Chemical Sciences
The structural motifs present in this compound hold relevance across various disciplines of chemical science. In medicinal chemistry, its rigid scaffold is a desirable starting point for the design of novel therapeutic agents. The ability of spirocyclic frameworks to mimic natural product architectures makes them attractive for the development of new drugs. nih.gov In materials science, spirocyclic compounds are being explored for their unique optical and electronic properties. While the direct applications of this compound in these fields are yet to be fully realized, its foundational structure provides a platform for the development of new functional molecules with tailored properties. The synthesis and study of such compounds contribute to the broader understanding of structure-property relationships in complex organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxospiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWZXQXQJZMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Spectroscopic Analysis Methodologies for 6 Oxospiro 2.5 Octane 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 6-Oxospiro[2.5]octane-1-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. The protons on the carbon adjacent to the carboxylic acid and the spiro center would likely resonate between 2.0 and 3.0 ppm. The protons of the cyclopropane (B1198618) ring are expected to be in the upfield region, generally between 0.5 and 1.5 ppm, due to the ring's shielding effects. The protons on the cyclohexane (B81311) ring would show complex multiplets in the 1.5-2.5 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ketone is anticipated to have a chemical shift in the range of 190-220 ppm, while the carboxylic acid carbonyl would be found between 170-185 ppm. The spiro carbon, being a quaternary carbon, would exhibit a unique chemical shift. The carbons of the cyclopropane ring would appear at relatively upfield values, and the carbons of the cyclohexane ring would resonate in the typical aliphatic region.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the cyclohexane and cyclopropane rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C NMR signals.
Illustrative ¹H and ¹³C NMR Data:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | 170 - 185 |
| Ketone (C=O) | - | 190 - 220 |
| CH-COOH | 2.5 - 3.0 (m, 1H) | 40 - 50 |
| Cyclopropane CH₂ | 0.5 - 1.5 (m, 2H) | 15 - 25 |
| Spiro C | - | 40 - 50 |
| Cyclohexane CH₂ (adjacent to C=O) | 2.2 - 2.6 (m, 2H) | 35 - 45 |
| Other Cyclohexane CH₂ | 1.5 - 2.2 (m, 4H) | 20 - 35 |
Note: This is an illustrative data table based on known chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., LC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
In a typical mass spectrum, the compound would be ionized, often by electrospray ionization (ESI) when coupled with liquid chromatography (LC-MS). The molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed, corresponding to the protonated or deprotonated molecule, respectively.
Fragmentation analysis provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of water (H₂O) from the carboxylic acid, the loss of the carboxyl group (COOH), or cleavage of the cyclohexane ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule.
Expected Mass Spectrometry Data:
| Ion | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | 169.08 | Protonated molecular ion |
| [M-H]⁻ | 167.07 | Deprotonated molecular ion |
| [M-H₂O+H]⁺ | 151.07 | Loss of water |
| [M-COOH]⁺ | 123.08 | Loss of the carboxyl group |
Note: The m/z values are calculated based on the molecular formula and may vary slightly in experimental data.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong, distinct absorption bands. A very broad band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A sharp and intense absorption corresponding to the C=O stretching of the carboxylic acid would appear around 1700-1725 cm⁻¹. The C=O stretching of the ketone would likely be observed at a slightly different frequency, typically around 1715-1735 cm⁻¹, potentially overlapping with the carboxylic acid carbonyl stretch. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations would also be visible in the Raman spectrum, and the symmetric vibrations of the carbon skeleton would likely give rise to strong signals.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 |
| Ketone C=O | Stretch | 1715 - 1735 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-O | Stretch | 1210 - 1320 |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC)
Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for determining the purity of this compound. A reversed-phase HPLC or UPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and its purity would be determined by the area percentage of its peak relative to any impurity peaks, typically monitored by a UV detector.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the rings. This would unequivocally confirm the spirocyclic nature of the molecule and the relative stereochemistry of the substituents. However, obtaining crystals of sufficient quality is often a significant challenge.
Theoretical and Computational Investigations of 6 Oxospiro 2.5 Octane 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate electron distribution, orbital energies, and reactivity indices, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-Oxospiro[2.5]octane-1-carboxylic acid, DFT calculations could be employed to determine its optimized ground-state geometry, vibrational frequencies, and various electronic properties. These calculations would typically involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Kohn-Sham equations.
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species.
For this compound, FMO analysis would reveal the regions of the molecule most likely to act as an electron donor (where the HOMO is localized) and an electron acceptor (where the LUMO is localized). The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Such an analysis would be invaluable for predicting the molecule's behavior in chemical reactions.
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.
Due to the flexibility of the cyclohexane (B81311) ring, this compound can exist in multiple conformational isomers. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the potential energy surface of such molecules.
MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally less expensive than quantum chemical calculations and are well-suited for scanning the conformational space to identify low-energy conformers. MD simulations, on the other hand, simulate the motion of atoms and molecules over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. For this compound, these simulations could identify the preferred chair, boat, and twist-boat conformations of the cyclohexane ring and the relative stabilities of these isomers.
The presence of the spiro-fused cyclopropane (B1198618) ring is expected to have a significant impact on the conformational preferences of the cyclohexane ring in this compound. The rigid cyclopropane ring introduces steric constraints that can influence the puckering of the cyclohexane ring and the energetic preference for axial versus equatorial substitution of the carboxylic acid group.
Computational studies on similar spiro[2.5]octane systems have shown that the spiro-fusion can lead to a distortion of the ideal cyclohexane chair conformation and can affect the energy barriers for ring inversion. A detailed computational analysis of this compound would be necessary to quantify these effects and to determine the most stable conformation of the molecule.
Spectroscopic Parameter Prediction and Validation (e.g., Predicted Collision Cross Section)
Computational methods can also predict various spectroscopic parameters that can aid in the experimental identification and characterization of a molecule. One such parameter is the collision cross-section (CCS), which is a measure of the effective area of an ion in the gas phase.
Table 1: Predicted Collision Cross Section (CCS) Values for 6-oxaspiro[2.5]octane-1-carboxylic acid Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 157.08592 | 132.8 |
| [M+Na]⁺ | 179.06786 | 140.6 |
| [M-H]⁻ | 155.07136 | 138.6 |
| [M+NH₄]⁺ | 174.11246 | 149.0 |
| [M+K]⁺ | 195.04180 | 140.9 |
| [M+H-H₂O]⁺ | 139.07590 | 127.9 |
| [M+HCOO]⁻ | 201.07684 | 150.6 |
| [M+CH₃COO]⁻ | 215.09249 | 175.0 |
Data sourced from PubChem for the related compound 6-oxaspiro[2.5]octane-1-carboxylic acid.
Compound Names Mentioned in this Article
Lack of Specific Research Hinders Detailed Computational Analysis of this compound
Consequently, a detailed discussion on the reaction mechanism elucidation via computational modeling and molecular docking simulations, as a scaffold for medicinal chemistry exploration for this compound, cannot be provided at this time. Such analyses would require dedicated computational studies that have not yet been published in accessible literature.
Research on related spirocyclic compounds does exist, offering insights into the general chemical behavior and potential applications of this class of molecules. However, direct extrapolation of these findings to this compound would be speculative and would not meet the standards of scientific accuracy.
Future computational investigations would be necessary to build a comprehensive understanding of the chemical and biological properties of this compound. These studies could provide valuable data on its reactivity, potential as a synthetic building block, and interactions with biological targets.
Chemical Reactivity and Transformation Chemistry of 6 Oxospiro 2.5 Octane 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is the primary site for many chemical transformations, serving as a versatile handle for derivatization.
The carboxylic acid of 6-Oxospiro[2.5]octane-1-carboxylic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process where water is produced as a byproduct; its removal can drive the reaction to completion. msu.eduyoutube.com For this compound, this would involve the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
Amidation: The formation of an amide from a carboxylic acid typically requires activation of the carboxyl group to provide a better leaving group than the hydroxide (B78521) ion. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU can be used to facilitate amide bond formation directly from the carboxylic acid and an amine under milder conditions.
| Reaction Type | Reactants | Typical Reagents/Conditions | Expected Product |
|---|---|---|---|
| Fischer Esterification | This compound, Alcohol (e.g., Methanol) | Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 6-oxospiro[2.5]octane-1-carboxylate |
| Amidation (via Acyl Chloride) | This compound, Amine (e.g., Ammonia) | 1. SOCl₂ or (COCl)₂ 2. NH₃ | 6-Oxospiro[2.5]octane-1-carboxamide |
| Amidation (Direct Coupling) | This compound, Amine (e.g., Aniline) | DCC or HBTU, Base | N-phenyl-6-oxospiro[2.5]octane-1-carboxamide |
Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective for this purpose. msu.edu The reaction proceeds by converting the carboxylic acid into a lithium carboxylate salt, which is then reduced. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not potent enough to reduce carboxylic acids. msu.edu The reduction of this compound would yield (6-oxospiro[2.5]octan-1-yl)methanol.
Oxidation: The carboxylic acid moiety is in a high oxidation state (+3 for the carboxyl carbon) and is generally inert to further oxidation under standard conditions. The spirocyclic alkane framework could be oxidized under harsh conditions with powerful oxidizing agents, but such reactions would likely be non-selective and lead to ring cleavage and a mixture of products.
| Reaction Type | Reactant | Typical Reagents/Conditions | Expected Product |
|---|---|---|---|
| Reduction | This compound | 1. LiAlH₄, THF 2. H₃O⁺ workup | (6-Oxospiro[2.5]octan-1-yl)methanol |
| Oxidation | This compound | Strong Oxidizing Agents (e.g., KMnO₄, heat) | Complex mixture of degradation products |
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). masterorganicchemistry.com For simple aliphatic carboxylic acids like this compound, this reaction is generally difficult and requires very high temperatures. The stability of the resulting carbanion is a key factor, and without a stabilizing feature, the transition state energy is prohibitively high.
Facile decarboxylation typically occurs when there is a carbonyl group at the β-position relative to the carboxylic acid. youtube.com Such β-keto acids can undergo decarboxylation upon mild heating through a cyclic, six-membered transition state, which results in an enol intermediate that tautomerizes to a ketone. masterorganicchemistry.comyoutube.com Since this compound lacks this β-carbonyl structure, it would not be expected to undergo facile thermal decarboxylation. masterorganicchemistry.com
Transformations of the Oxa-Spiro[2.5]octane Scaffold
The spirocyclic core, containing strained cyclopropane (B1198618) and stable tetrahydropyran (B127337) rings, offers additional avenues for chemical transformation.
Cyclopropane Ring-Opening: The cyclopropane ring possesses significant ring strain (approximately 27 kcal/mol) due to its compressed C-C-C bond angles. This strain allows it to undergo ring-opening reactions under conditions that would not affect a simple alkane. For example, catalytic hydrogenation with H₂/Pd-C can cleave one of the C-C bonds. The reaction with strong acids, such as hydrobromic acid (HBr), can also lead to ring-opening via protonation and subsequent attack by the bromide ion.
Oxane Ring-Opening: The tetrahydropyran (oxane) ring is a cyclic ether. Ethers are generally stable but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. researchgate.net The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on one of the adjacent carbon atoms, leading to ring cleavage. This reaction typically requires harsh conditions (concentrated acid and heat).
Electrophilic Functionalization: The saturated hydrocarbon framework of the spiro[2.5]octane system is generally unreactive toward electrophiles. The most likely site for electrophilic attack is one of the lone pairs of electrons on the oxygen atom of the oxane ring or the carbonyl oxygen of the carboxylic acid. Protonation at these sites is the initial step in several of the reactions mentioned above, such as acid-catalyzed esterification and ring-opening.
Nucleophilic Functionalization: The primary site for nucleophilic attack on the molecule is the electrophilic carbonyl carbon of the carboxylic acid group, as seen in esterification and amidation reactions. Additionally, the α-proton on the cyclopropane ring (the proton on the same carbon as the carboxyl group) is acidic and can be removed by a strong base to form an enolate or a related carbanion. This nucleophilic species could then react with various electrophiles (e.g., alkyl halides), allowing for functionalization at the C1 position.
Rearrangement Reactions
Specific rearrangement reactions of this compound have not been extensively documented in the available literature. However, the strained three-membered ring in its structure suggests a potential for rearrangements under certain conditions, such as thermal or acid-catalyzed processes. Molecules containing cyclopropyl (B3062369) ketone functionalities are known to undergo a variety of rearrangements, often involving cleavage of one of the cyclopropane bonds. The specific pathways for this compound would be influenced by the substitution pattern and the reaction conditions.
Participation in Complex Condensation and Cyclization Reactions
The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it a potentially valuable substrate for complex condensation and cyclization reactions to form novel heterocyclic systems.
The ketone moiety can participate in reactions with nitrogen nucleophiles, such as hydrazine (B178648) and its derivatives, to form pyrazoline-type spiro heterocyclic compounds. For instance, the reaction of spiro ketones with hydrazine hydrate (B1144303) can yield spiropyrazolines. Similarly, condensation with phenylhydrazine (B124118) could lead to the formation of N-phenylspiropyrazolines. The general scheme for such a reaction starting from a related spiro-indolinone is the cyclocondensation of α,β-unsaturated ketones with hydrazines.
Furthermore, the carboxylic acid group can be activated and subsequently react intramolecularly or intermolecularly. For example, conversion of the carboxylic acid to an acyl azide, followed by a Curtius rearrangement, could provide an isocyanate, which could then react with an appropriate internal or external nucleophile to form various heterocyclic structures. While specific examples with this compound are not reported, the synthesis of spiro heterocyclic compounds from various statins often involves multicomponent reactions where ketone and other functional groups are utilized to build complex spiro architectures.
Catalytic Transformations and Derivatizations
Catalytic transformations of this compound can target either the ketone, the carboxylic acid, or the cyclopropane ring. A notable catalytic reaction for a similar spiro[2.5]octanone core is the catalytic hydrogenation of a vinylcyclopropane (B126155) precursor to selectively reduce the double bond without opening the cyclopropane ring, yielding the saturated spiro[2.5]octan-6-one. acs.orgacs.org This highlights the potential for selective catalytic reductions on this ring system.
In a study on the preparation of spiro[2.5]octan-6-one, various catalysts were examined for the hydrogenation of a related vinylcyclopropane. The results indicated that Raney nickel was effective in achieving the desired reduction without significant hydrogenolysis of the cyclopropane ring. acs.org
| Catalyst | Solvent | Result | Reference |
|---|---|---|---|
| Raney Nickel (unpoisoned) | Tetrahydrofuran | Effective for hydrogenation of the double bond with minimal hydrogenolysis of the cyclopropane ring. | acs.org |
| Palladium | Not specified | Caused hydrogenolysis of the cyclopropane ring. | acs.org |
| Platinum | Not specified | Caused hydrogenolysis of the cyclopropane ring. | acs.org |
Derivatization of the carboxylic acid group is a common strategy to modify the properties of the molecule or to prepare it for further reactions. Standard methods for carboxylic acid derivatization can be applied, such as esterification by reaction with an alcohol under acidic conditions, or conversion to an amide by activation (e.g., with a carbodiimide) followed by reaction with an amine.
Applications of 6 Oxospiro 2.5 Octane 1 Carboxylic Acid As a Synthetic Building Block and Scaffold
Utility in Medicinal Chemistry and Drug Design as a Spirocyclic Scaffold
Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their ability to provide novel, three-dimensional structures that can improve potency, selectivity, and pharmacokinetic properties compared to simpler, flat aromatic rings. researchgate.netresearchgate.net The rigidity of the spiro center can help to lock a molecule into a bioactive conformation, enhancing its interaction with biological targets. nih.govbldpharm.com
Design and Synthesis of Novel Therapeutics with Spirocyclic Architectures
Although spirocycles are a component of several approved drugs and numerous drug candidates, there are no public reports of therapeutic agents being designed or synthesized specifically from the 6-Oxospiro[2.5]octane-1-carboxylic acid scaffold. nih.gov The development of such compounds is often hindered by the complexity and challenges associated with their synthesis. nih.gov
Creation of Ligands for Biological Targets
No studies were identified that describe the creation of ligands for specific biological targets using this compound as a core structure. The general utility of spirocycles in modulating the physicochemical properties of molecules, such as lipophilicity (LogP) and metabolic stability, makes them attractive for ligand design, but specific examples for this compound are absent from the literature. bldpharm.com
Applications in Material Science and Polymer Chemistry
The incorporation of rigid, non-planar structures like spirocycles into polymers can lead to materials with unique thermal, mechanical, and optical properties. However, the application of this compound in this field is not documented.
Monomer or Intermediate for Novel Polymer Synthesis
There is no evidence in the scientific literature to suggest that this compound has been used as a monomer or an intermediate for the synthesis of novel polymers.
Development of Functional Materials
Consistent with the lack of data in polymer synthesis, there are no reports on the development of functional materials derived from this compound.
Use in Catalyst Development and Ligand Design
The unique three-dimensional and rigid structure of spirocyclic compounds has rendered them a class of "privileged scaffolds" in the field of asymmetric catalysis. While direct applications of this compound in catalyst development and ligand design are not extensively documented in publicly available research, its structural motifs—a spiro[2.5]octane core, a ketone, and a carboxylic acid—offer significant potential for the synthesis of novel catalysts and ligands. The inherent chirality and conformational rigidity of the spirocyclic framework are highly desirable features for inducing stereoselectivity in chemical transformations.
The development of chiral ligands is a cornerstone of asymmetric catalysis, and spirocyclic structures have been successfully employed to create highly effective ligands for a variety of metal-catalyzed reactions. For instance, chiral spirobiindane-based ligands have demonstrated exceptional performance in asymmetric hydrogenation and carbon-carbon bond-forming reactions. The spiro[2.5]octane skeleton of this compound provides a robust and sterically defined backbone that could be functionalized to coordinate with metal centers.
The functional groups present in this compound serve as versatile handles for chemical modification. The carboxylic acid moiety can be converted into a variety of other functional groups, such as amides, esters, or alcohols, which can then be further elaborated into coordinating groups for metal catalysts. For example, the carboxylic acid could be transformed into an amino alcohol, which is a common structural motif in chiral ligands. Similarly, the ketone group can undergo a range of reactions, including reduction to a hydroxyl group or conversion to an amine, providing additional points for modification and attachment of catalytically active or coordinating moieties.
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, also presents opportunities for the application of this compound derivatives. The spirocyclic scaffold can be used to create a well-defined chiral environment around a catalytically active functional group. For example, the carboxylic acid could be used to direct the stereochemical outcome of a reaction, or the entire molecule could serve as a chiral Brønsted acid or base catalyst after appropriate functionalization.
While specific examples of catalysts and ligands derived from this compound are not yet prevalent in the literature, the foundational principles of catalyst design and the proven success of other spirocyclic compounds strongly suggest its potential as a valuable building block in this field. Future research in this area could unlock new catalytic systems with unique reactivity and selectivity, driven by the distinct stereochemical and conformational properties of the spiro[2.5]octane framework.
An in-depth examination of the structure-activity relationships (SAR) of oxa-spirocyclic compounds provides critical insights for the targeted design of novel derivatives of this compound. By analyzing existing research on similar spirocyclic structures, it is possible to infer potential biological activities and mechanisms of action for this specific chemical class.
Future Research Directions and Emerging Perspectives for 6 Oxospiro 2.5 Octane 1 Carboxylic Acid
Development of Green and Sustainable Synthetic Methodologies
Future research will increasingly prioritize the development of environmentally benign methods for the synthesis of 6-oxospiro[2.5]octane-1-carboxylic acid and its derivatives. This aligns with the broader green chemistry initiative to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency in chemical manufacturing.
Key areas of exploration for green and sustainable synthetic approaches include:
Biocatalysis : The use of enzymes or whole-cell systems offers a promising avenue for the stereoselective synthesis of spirocyclic compounds. Biocatalytic methods can operate under mild reaction conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. Research in this area could focus on identifying or engineering enzymes capable of catalyzing key bond-forming reactions in the synthesis of the spiro[2.5]octane framework.
Mechanochemistry : This solvent-free or low-solvent technique utilizes mechanical force, such as grinding or milling, to induce chemical reactions. Mechanochemical approaches have been successfully applied to the synthesis of various spiro compounds and could offer a more sustainable alternative to traditional solution-phase synthesis.
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates and improve yields, often leading to cleaner reactions with fewer byproducts. The application of microwave technology to the synthesis of this compound could lead to more efficient and energy-saving processes.
Use of Ionic Liquids : Ionic liquids, with their low vapor pressure and tunable properties, can serve as environmentally friendly solvents and catalysts for organic reactions. Their application in the synthesis of spiro compounds has been shown to be effective, and future work could explore their use in the synthesis of the target molecule.
Advanced Spectroscopic and Analytical Techniques for Complex Derivatives
A thorough understanding of the three-dimensional structure and conformational behavior of this compound and its derivatives is crucial for understanding their properties and reactivity. Advanced spectroscopic and analytical techniques will play a pivotal role in this endeavor.
| Technique | Application in the Analysis of this compound Derivatives |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the relative configuration and preferred conformations of the spirocyclic system through the analysis of homonuclear coupling constants and chemical shifts. nih.gov |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation patterns of novel derivatives, aiding in their structural identification. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional solid-state structure, providing precise information on bond lengths, bond angles, and stereochemistry. |
| Computational Spectroscopy | Prediction and interpretation of experimental spectra (NMR, IR, etc.), offering deeper insights into the correlation between structure and spectroscopic properties. |
| Chromatographic Techniques | Separation and purification of complex mixtures of spirocyclic derivatives, enabling the isolation and characterization of individual compounds. |
Future research will likely involve the application of these techniques to a wider range of complex derivatives of this compound, providing a more comprehensive understanding of their structure-property relationships.
Integration of Machine Learning and AI in Design and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. For a molecule like this compound, these computational tools offer powerful new approaches for both its synthesis and the design of its derivatives.
Retrosynthesis Planning : AI-powered retrosynthesis algorithms can analyze the complex structure of this compound and propose novel and efficient synthetic routes. d-nb.infowikipedia.org These algorithms learn from vast databases of chemical reactions to identify plausible disconnections and suggest starting materials, potentially uncovering synthetic pathways that might be overlooked by human chemists. chemcopilot.comarxiv.org
Predictive Modeling : Machine learning models can be trained to predict the physicochemical properties, biological activity, and synthetic accessibility of virtual derivatives of this compound. nih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of molecules with the most promising profiles. news-medical.net
Reaction Optimization : AI can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired product. This can lead to more efficient and cost-effective synthetic processes.
Exploration of Novel Reactivity and Unconventional Transformations
The unique combination of a strained cyclopropane (B1198618) ring and a reactive ketone functionality in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel transformations and reaction pathways of this spirocyclic system.
Potential areas of investigation include:
Ring-Opening Reactions : The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions (e.g., acid, base, transition metal catalysis). Exploring these reactions could lead to the synthesis of diverse and structurally complex molecules that are not easily accessible through other means.
Reactions at the Carbonyl Group : The ketone functionality can be a versatile handle for a wide range of chemical transformations, including reductions, oxidations, additions, and condensations. Investigating these reactions will expand the chemical space accessible from the this compound core.
Domino and Cascade Reactions : The proximity of the different functional groups in the molecule could be exploited to design novel domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to a rapid increase in molecular complexity from a simple starting material.
Photochemical and Electrochemical Reactions : The application of photochemical and electrochemical methods could unlock new and unconventional transformations of the spirocyclic system, leading to the formation of unique molecular architectures.
Targeted Design of Derivatives for Specific Biological Interactions or Material Properties
The rigid, three-dimensional structure of the spiro[2.5]octane framework makes it an attractive scaffold for the design of molecules with specific biological activities or material properties.
Medicinal Chemistry : The spirocyclic core can be decorated with various functional groups to create libraries of compounds for screening against a range of biological targets. The conformational rigidity of the scaffold can help in optimizing the binding affinity and selectivity of a molecule for a specific protein. Spirocycles are increasingly recognized as privileged structures in drug discovery.
Materials Science : The unique shape and functionality of this compound and its derivatives could be exploited in the design of new materials. For example, they could be incorporated into polymers to modify their physical properties or used as building blocks for the construction of porous materials or liquid crystals.
Computational modeling and molecular docking studies will be instrumental in the rational design of derivatives with tailored properties for specific applications.
High-Throughput Screening and Parallel Synthesis Approaches for Derivative Libraries
To fully explore the potential of the this compound scaffold, the development of high-throughput screening (HTS) and parallel synthesis methodologies will be essential.
Parallel Synthesis : The development of robust and versatile synthetic routes to this compound will enable the rapid generation of libraries of derivatives through parallel synthesis. This will involve the use of automated synthesis platforms and the development of efficient purification techniques.
High-Throughput Screening : Once libraries of derivatives are synthesized, HTS techniques can be used to rapidly screen them for a wide range of biological activities or material properties. This will allow for the efficient identification of lead compounds for further optimization.
The combination of parallel synthesis and HTS will be a powerful tool for unlocking the full potential of the this compound scaffold in various fields of chemical and biological research.
Q & A
Basic Research Questions
Q. What are the key structural features of 6-Oxospiro[2.5]octane-1-carboxylic acid, and how do they influence its chemical reactivity?
- Answer : The compound contains a spirocyclic framework where a cyclopropane ring (2.5-membered) is fused to a larger oxo-octane ring. The strained cyclopropane moiety increases reactivity, making it prone to ring-opening reactions, while the carboxylic acid group enables hydrogen bonding and salt formation. The spiro architecture may enhance stereochemical control in synthetic applications .
Q. What are common synthetic routes for this compound, and what reaction conditions are critical for success?
- Answer : Two primary methods are documented:
- Cyclopropanation : Intramolecular cyclization of a precursor with a leaving group (e.g., bromine) under basic conditions (e.g., KCO) to form the spiro center .
- Oxidative Functionalization : Oxidation of a spiro-alcohol intermediate using KMnO in acidic media to yield the carboxylic acid group .
Key Conditions : Anhydrous solvents (e.g., THF), controlled temperature (0–25°C), and inert atmospheres (N) are critical to avoid side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm the spiro structure and substituent positions (e.g., cyclopropane protons at δ 1.2–1.8 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 210 nm .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles critical for reactivity studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?
- Answer : Systematic optimization involves:
- Catalyst Screening : Testing Pd/ligand systems for cyclopropanation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Gradients : Lower temperatures (−10°C) favor cyclopropane formation over ring-opening .
Data-Driven Approach : Use design-of-experiments (DoE) to model interactions between variables .
Q. What strategies are effective for resolving contradictions in bioactivity data when testing this compound derivatives?
- Answer : Contradictions often arise from:
- Enantiomeric Purity : Chiral HPLC separates enantiomers, as bioactivity may differ significantly .
- Assay Conditions : Standardize cell-based assays (e.g., IC in triplicate) and validate with orthogonal methods (e.g., SPR for binding affinity) .
Case Study : A 2025 study found that impurities >2% in Boc-protected derivatives skewed enzyme inhibition results .
Q. How does the spirocyclic framework influence the compound’s potential as a drug candidate?
- Answer : The spiro structure:
- Enhances Metabolic Stability : Resists cytochrome P450 oxidation due to steric hindrance .
- Improves Selectivity : Molecular docking studies suggest the rigid structure reduces off-target interactions vs. linear analogs .
Table : Comparative Bioactivity of Spiro vs. Non-Spiro Analogs
| Compound | Target IC (nM) | Metabolic Half-life (h) |
|---|---|---|
| Spiro Derivative | 12 ± 1.5 | 8.2 |
| Linear Analog | 45 ± 3.2 | 2.1 |
| Data from in vitro assays and pharmacokinetic models . |
Q. What methodologies address low yields in large-scale synthesis of this compound?
- Answer : Scale-up challenges include:
- Byproduct Formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
- Flow Chemistry : Continuous processing reduces degradation of heat-sensitive intermediates .
Example : A 2024 study achieved 78% yield (vs. 45% batch) using microreactor technology .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
